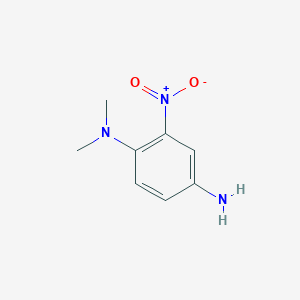

4-(Dimethylamino)-3-nitroaniline

Description

Structural Context within Substituted Anilines and Nitroaniline Derivatives

4-(Dimethylamino)-3-nitroaniline, with the chemical formula C₈H₁₁N₃O₂, belongs to the broad class of organic compounds known as substituted anilines. acs.org These are derivatives of aniline (B41778) where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. nih.gov In this specific molecule, the aniline backbone is modified with a dimethylamino group (-N(CH₃)₂) at the 4-position and a nitro group (-NO₂) at the 3-position relative to the primary amino group (-NH₂).

This substitution pattern is crucial in defining the molecule's chemical character. The dimethylamino group is a strong electron-donating group (donor), while the nitro group is a potent electron-withdrawing group (acceptor). The relative positions of these groups, along with the primary amino group, create a distinct electronic environment on the aromatic ring, influencing its reactivity and physical properties.

The synthesis of substituted nitroanilines can be a complex process. The direct nitration of aniline, for instance, often leads to a mixture of ortho and para isomers, and the strong acidic conditions can protonate the amino group, directing substitution to the meta position. rsc.org Therefore, multi-step synthetic sequences are often required to achieve a specific substitution pattern like that in this compound. One general approach to synthesizing N-substituted nitroanilines involves the reaction of a chloronitrobenzene with an appropriate amine. acs.orgnih.gov

Significance as a Member of Donor-Acceptor (D-π-A) Chromophore Systems

The arrangement of the electron-donating dimethylamino group and the electron-withdrawing nitro group on the π-conjugated benzene ring system makes this compound a classic example of a donor-acceptor (D-π-A) chromophore. In such systems, an intramolecular charge transfer (ICT) can occur from the donor to the acceptor upon photoexcitation. This ICT is a key feature that gives rise to many of the interesting photophysical properties of these molecules.

The efficiency of this charge transfer is highly dependent on the strength of the donor and acceptor groups, the nature of the π-bridge connecting them, and the surrounding environment. This sensitivity to the environment, particularly the polarity of the solvent, leads to a phenomenon known as solvatochromism, where the color of a compound changes with the solvent it is dissolved in. While specific solvatochromic data for this compound is not extensively documented in publicly available literature, the behavior of analogous D-π-A nitroaniline derivatives provides insight into its expected properties. For instance, the well-studied p-nitroaniline exhibits significant solvatochromic shifts, indicating a change in the energy difference between the ground and excited states in different solvents.

The D-π-A architecture is also a cornerstone for materials with nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and are crucial for applications in photonics and optoelectronics. The large change in dipole moment between the ground and excited states in D-π-A molecules can lead to high molecular hyperpolarizabilities, a key requirement for second-order NLO materials. Theoretical studies on substituted anilines have shown that the presence of strong donor and acceptor groups significantly enhances NLO properties.

Overview of Key Research Domains and Interdisciplinary Relevance

The unique electronic structure of this compound makes it a valuable compound in several interdisciplinary research areas. Its potential applications stem from its properties as a D-π-A chromophore.

One key area of interest is in materials science , particularly in the development of NLO materials. Organic NLO materials are sought after for their potential advantages over inorganic counterparts, such as high NLO coefficients, fast response times, and ease of processing. While specific experimental NLO data for this compound is scarce, its structural similarity to known NLO chromophores like p-nitroaniline suggests its potential in this field.

Furthermore, its properties make it a candidate for use in dyes and pigments . The intramolecular charge transfer band often falls within the visible region of the electromagnetic spectrum, leading to intense coloration. Research has been conducted on the synthesis of new aromatic diamine monomers through the oxidative coupling of anilines with 4-amino-N,N-dimethylaniline, resulting in highly colored products. nih.gov

The sensitivity of D-π-A chromophores to their environment also makes them attractive as fluorescent probes . Changes in the fluorescence properties (such as intensity and wavelength) in response to the polarity or viscosity of the medium, or upon binding to a target molecule, can be used for sensing and imaging applications.

While detailed research findings specifically on this compound are still emerging, the foundational knowledge of substituted anilines and D-π-A systems provides a strong basis for its continued exploration in these and other advanced scientific fields.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-N,1-N-dimethyl-2-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,9H2,1-2H3 |

InChI Key |

CYSDOQWFKCYUSN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Dimethylamino 3 Nitroaniline

Established Synthetic Pathways Towards 4-(Dimethylamino)-3-nitroaniline and Analogs

The synthesis of this compound and its analogs can be achieved through several established chemical routes. These methods primarily involve the introduction of amino and nitro groups onto an aromatic scaffold.

Amination Reactions in Nitroaromatic Systems

While direct amination of nitroaromatic systems is a plausible synthetic strategy, the more common approach to synthesizing compounds like this compound often involves the modification of a pre-existing aniline (B41778) derivative. However, the broader field of amination of nitroaromatic compounds provides a basis for understanding the introduction of the amino functionality.

Nitration of Dimethylaniline Derivatives

A primary and well-documented method for the synthesis of nitro-substituted dimethylaniline isomers is the direct nitration of N,N-dimethylaniline. sciencemadness.orgdoubtnut.com This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. doubtnut.com The reaction conditions, particularly the acidity of the medium, play a crucial role in determining the isomeric distribution of the products.

In a strongly acidic medium, the lone pair of electrons on the nitrogen atom of the dimethylamino group becomes protonated. stackexchange.comyoutube.comyoutube.com This protonation transforms the activating, ortho-, para-directing dimethylamino group into a deactivating, meta-directing anilinium group. stackexchange.comyoutube.comyoutube.com Consequently, the electrophilic nitronium ion (NO₂⁺) preferentially attacks the meta position, leading to the formation of 3-nitro-N,N-dimethylaniline as a major product. doubtnut.comstackexchange.comyoutube.com The formation of the para-substituted isomer, 4-nitro-N,N-dimethylaniline, also occurs, and the isomers can be separated. sciencemadness.org The synthesis of this compound itself would require starting with a pre-functionalized N,N-dimethylaniline derivative.

A typical procedure involves the slow addition of a nitrating mixture to a solution of N,N-dimethylaniline in concentrated sulfuric acid at low temperatures, generally between 5°C and 10°C. orgsyn.org After the reaction is complete, the mixture is poured into ice and water, and the isomers are separated through controlled neutralization. orgsyn.org

Table 1: Isomer Distribution in the Nitration of N,N-Dimethylaniline

| Isomer | Typical Yield | Melting Point (°C) |

|---|---|---|

| p-Nitrodimethylaniline | 14-18% | 163-164 |

| m-Nitrodimethylaniline | 56-63% | 59-60 |

Data sourced from Organic Syntheses procedure. orgsyn.org

Solid-State Synthetic Routes for Intermolecular Complexes

Solid-state reactions offer an alternative pathway for creating intermolecular complexes involving nitroaniline derivatives. For instance, the solid-state reaction between 4-dimethylaminobenzaldehyde and 4-nitroaniline (B120555), through grinding and heating, results in the formation of a Schiff base, 4'-(Dimethylamino)benzylidene-4-nitroaniline. This method highlights the potential for forming complex structures involving nitroanilines without the use of solvents. This particular Schiff base exhibits a "push-pull" electronic system, with the dimethylamino group acting as an electron donor and the nitro group as an electron acceptor, a feature crucial for applications in nonlinear optics.

Derivatization and Functionalization Strategies

The presence of two amino groups and a nitro group provides multiple sites for further chemical modification of this compound, allowing for the synthesis of a wide range of derivatives.

Modifications at the Amino Group(s)

The amino groups in this compound are nucleophilic and can undergo various reactions. Derivatization of amino groups is a common strategy in analytical chemistry to enhance the volatility and chromatographic behavior of amino compounds for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

Common derivatization reactions for amino groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, N-acylation with acetic chloride can be used to protect the amino group. stackexchange.com

Alkylation: Introduction of alkyl groups.

Silylation: Reaction with silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens with a nonpolar moiety. sigmaaldrich.com

Reaction with isothiocyanates: Forming thiourea (B124793) derivatives. Reagents like phenyl isothiocyanate (PITC) are commonly used. google.com

Reaction with dinitrofluorobenzene (DNFB): This reaction, introduced by Sanger, is a classical method for derivatizing amino acids. google.com

These derivatization techniques can be applied to modify the primary amino group and potentially the dimethylamino group under specific conditions.

Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group.

Reduction to an Amine: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This creates a diamino derivative which can be a valuable building block. A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) with hydrogen gas. google.com A patent describes the reduction of a nitrobenzene (B124822) derivative using Raney Nickel and hydrogen gas at moderate temperatures and pressures. google.com

Metal-free reductions: Reagents like tetrahydroxydiboron (B82485) in water can reduce aromatic nitro compounds to anilines under mild conditions with good functional group tolerance. organic-chemistry.org

Transfer Hydrogenation: Using formic acid as a hydrogen source in the presence of an iron-based catalyst. organic-chemistry.org

Selective Reduction: In molecules with multiple nitro groups, selective reduction of one group can be achieved using reagents like sodium hydrogen sulfide. youtube.com

The resulting diamine can be used in the synthesis of heterocyclic compounds or as a precursor for other functional groups.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Key Features |

|---|---|---|

| H₂/Raney Ni | 20-80°C, 0.1-1 atm H₂ | Industrial applicability, simple workup google.com |

| H₂/Pd-C | Room temperature | High yield, wide functional group tolerance organic-chemistry.org |

| B₂(OH)₄ | Water, room temperature | Metal-free, highly chemoselective organic-chemistry.org |

| HCOOH/Fe catalyst | Mild conditions | Base-free transfer hydrogenation organic-chemistry.org |

Other Transformations: The nitro group can also participate in other reactions, such as nucleophilic aromatic substitution, particularly if activated by other electron-withdrawing groups.

Ring Functionalization and Oligomerization Approaches

The functionalization of the aromatic ring of nitroaniline derivatives and their oligomerization are key strategies for creating novel materials with specific properties.

Ring Functionalization:

The introduction of additional functional groups onto the benzene (B151609) ring of nitroanilines can be achieved through various synthetic methods. For instance, ring transformation reactions provide a versatile route to functionalized 4-nitroanilines. One such method involves the reaction of 3,5-dinitro-2-pyridone with enaminones, which are prepared from 1,3-dicarbonyl compounds and amines. researchgate.net This approach allows for the introduction of acetyl, benzoyl, and ethoxycarbonyl groups into the nitroaniline framework. researchgate.net By selecting different enaminones, both the amino group and the ortho-position of the resulting 4-nitroaniline can be modified. researchgate.net

Another strategy involves the direct functionalization of nitroarenes. While the strong electron-withdrawing nature of the nitro group generally deactivates the ring towards electrophilic substitution, it facilitates nucleophilic aromatic substitution and can direct C-H functionalization reactions. numberanalytics.comnih.gov For example, a method for the reductive transformation of nitroarenes can lead to ortho-aminated and annulated products. nih.gov This process involves the deoxygenation of the nitro group to form an aryl nitrene, which then undergoes ring expansion and trapping by amine nucleophiles. nih.gov

Oligomerization:

The synthesis of oligomers from nitroaniline monomers can be achieved through reductive oligomerization. A study has demonstrated the formation of azo oligomers from 4-nitroaniline using magnetite (Fe3O4) spheres decorated with metal nanoparticles (Cu, Ag, or Au) as catalysts. consensus.appresearchgate.net This process involves the reduction of the nitro group and subsequent formation of N=N azo linkages, leading to the creation of oligomeric structures. consensus.appresearchgate.net The reaction has been shown to be controllable and can yield oligomers of specific lengths. researchgate.net

Investigation of Organic Reaction Mechanisms in Related Systems

The chemical behavior of this compound is governed by the interplay of its functional groups. Understanding the reaction mechanisms in related systems provides insight into its reactivity.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is a key reaction type for nitro-substituted aromatic compounds. wikipedia.org The presence of strong electron-withdrawing groups, such as the nitro group, activates the aromatic ring towards attack by nucleophiles. wikipedia.orglibretexts.org The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first adds to the aromatic ring to form a σ-complex (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. nih.gov This is generally the rate-limiting step. nih.gov In some cases, the initial addition of a nucleophile can occur at a position occupied by a hydrogen atom, leading to a σ(H) adduct, which can then be transformed into the substitution product. nih.gov

Redox Pathways Affecting Nitro and Amino Groups

The nitro and amino groups on an aromatic ring are readily interconverted through redox reactions, which significantly alters the electronic properties of the molecule. youtube.com

Reduction of the Nitro Group: The reduction of an aromatic nitro group to an amino group can proceed through a stepwise mechanism, forming nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.com This transformation can be achieved using various reducing agents, such as metals (like zinc, iron, or tin) in acidic conditions or catalytic hydrogenation. youtube.comgoogle.com The reduction process involves a six-electron transfer. nih.gov The intermediates in this reduction, particularly the hydroxylamine derivative, are of significant interest. nih.gov

Oxidation of the Amino Group: Conversely, an amino group can be oxidized back to a nitro group using strong oxidizing agents like trifluoroperoxyacetic acid. libretexts.org The amino group is an ortho-, para-director in electrophilic aromatic substitution, while the nitro group is a meta-director. youtube.com This difference in directing effects is crucial in multi-step syntheses. However, in strongly acidic media, the amino group can be protonated to form an anilinium ion, which is meta-directing. byjus.comyoutube.com This can lead to unexpected substitution patterns during reactions like nitration. byjus.comyoutube.com

The redox properties of nitroaromatic compounds are influenced by factors such as the substituents on the ring and the planarity of the nitro group with the aromatic system. nih.gov

Intramolecular Rearrangements and Tautomerization

Intramolecular Rearrangements: Substituted nitroanilines can undergo intramolecular rearrangements under certain conditions. For example, some 2-nitroanilines have been observed to rearrange in concentrated sulfuric acid at high temperatures, appearing to involve a 1,3-migration of the nitro group. rsc.org This rearrangement is proposed to proceed through protonation at the 2-position, followed by a rate-determining migration of the nitro group. rsc.org Studies on the rearrangement of 2,3-dinitroaniline (B181595) have shown the reaction to be largely intramolecular. rsc.org Another type of rearrangement is the nitro-nitrite rearrangement, which can be followed by the loss of nitric oxide (NO). acs.org

Tautomerization: Tautomerism, the dynamic equilibrium between two interconverting isomers, is a possibility in molecules containing both amino and nitro groups. The amino group can exist in equilibrium with its imino tautomer, and the nitro group can be in equilibrium with its aci-nitro tautomer. nih.gov Intramolecular hydrogen bonding between adjacent amino and nitro groups, as seen in ortho-nitroaniline, can play a significant role in stabilizing the molecule and influencing its structure and reactivity. acs.org This hydrogen bonding can also facilitate intramolecular hydrogen transfer from the amino to the nitro group, leading to the formation of the aci-nitro tautomer. acs.org

Advanced Structural Characterization and Solid State Phenomena of 4 Dimethylamino 3 Nitroaniline and Its Analogs

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms and molecules in the crystalline state.

Molecular Conformation and Geometrical Parameters

Studies on analogs such as N,N-dimethyl-4-nitroaniline reveal significant insights into the molecular geometry. The dimethylamino group's conformation is highly sensitive to its substitution pattern on the benzene (B151609) ring. researchgate.net In meta-substituted derivatives, this group tends to be planar, whereas in ortho-substituted molecules, it adopts a trigonal-pyramidal configuration and is substantially twisted with respect to the plane of the ring. researchgate.net

The benzene ring in these compounds often shows distortion from a perfect hexagon due to the electronic push-pull effect of the substituents. For instance, in N,N-dimethyl-p-nitroaniline, the C2-C3 and C5-C6 bonds are notably shorter than other C-C bonds within the ring. researchgate.net The bond lengths between the ring carbons and the substituent nitrogen atoms (C-N) are also affected. The C(aryl)-N(nitro) and C(aryl)-N(amino) bonds are typically shorter than average single C-N bond lengths, indicating a degree of double bond character due to electron delocalization. researchgate.net

Table 1: Selected Bond Lengths and Angles for N,N-dimethyl-p-nitroaniline (an analog of 4-(Dimethylamino)-3-nitroaniline) Data sourced from computational and X-ray diffraction studies.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C1-N(amino) | ~1.36 Å |

| Bond Length | C4-N(nitro) | ~1.43 Å |

| Bond Length | N(nitro)-O | ~1.23 Å |

| Bond Angle | C-N-C (amino) | ~117° |

| Bond Angle | O-N-O (nitro) | ~123° |

| Dihedral Angle | Amino group twist | Varies with substitution |

Note: These values are representative for N,N-dimethyl-p-nitroaniline and serve as an illustrative example for related structures.

Crystal Packing Motifs and Supramolecular Synthons

The crystal packing in nitroaniline derivatives is dominated by a network of intermolecular hydrogen bonds. In primary and secondary nitroanilines, the amino group protons act as hydrogen bond donors to the oxygen atoms of the nitro groups on adjacent molecules. This often leads to the formation of well-defined supramolecular synthons.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H⋯O)

Beyond the primary N—H⋯O hydrogen bonds, other weaker interactions play a significant role in stabilizing the crystal structures of nitroaniline analogs.

Hydrogen Bonding : In addition to strong N—H⋯O bonds, weaker C—H⋯O interactions are frequently observed, where an aromatic or methyl C-H group donates a hydrogen to a nitro oxygen atom. researchgate.net In some structures, intramolecular hydrogen bonds are also possible, particularly in ortho-substituted isomers, which can influence the molecular conformation significantly. nih.govnih.gov

π-π Stacking : Aromatic rings in adjacent molecules often engage in π-π stacking interactions. These are typically arranged in an offset or parallel-displaced fashion rather than a direct face-to-face orientation, which is energetically more favorable. nih.gov These interactions contribute to the formation of columnar stacks or layered arrangements within the crystal.

Nitro-π Interactions : Interactions between an electron-deficient nitro group and an electron-rich aromatic ring of a neighboring molecule have also been identified as a contributing factor in the solid-state structures of many nitroaromatic compounds. researchgate.net

Influence of Substituent Position on Molecular and Crystal Structures (e.g., Ortho vs. Para Isomers)

The isomeric position of the nitro and amino groups has a profound effect on both the molecular and crystal structure.

Molecular Conformation : In ortho-nitroanilines, the proximity of the amino and nitro groups often leads to the formation of a strong intramolecular hydrogen bond between an N-H of the amino group and an oxygen of the nitro group. nih.gov This interaction tends to enforce planarity of the molecule and can influence its chemical and photophysical properties. nih.gov In contrast, meta and para isomers lack this intramolecular interaction and rely solely on intermolecular forces to direct their conformation in the solid state. doubtnut.comdoubtnut.comnih.gov

Crystal Packing : The presence of an intramolecular hydrogen bond in ortho isomers reduces the number of available N-H donors for intermolecular bonding, which can lead to different crystal packing motifs compared to their meta and para counterparts. nih.gov Theoretical studies on nitroaniline isomers show that the electron-withdrawing effects of the nitro group, which influence basicity and intermolecular interactions, are transmitted differently depending on the substitution pattern (-I effect for meta, -I and -M effects for ortho and para). doubtnut.com This electronic difference translates into distinct patterns of intermolecular forces and, consequently, different crystal structures.

Spectroscopic Investigations for Molecular and Crystal Structure Elucidation

Vibrational spectroscopy is a powerful non-destructive technique for probing molecular structure, conformation, and intermolecular interactions.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. mdpi.com Analysis of the spectra of this compound and its analogs allows for the identification of characteristic functional group frequencies and can reveal details about molecular structure and bonding. nih.gov

N-H and C-H Stretching : In primary or secondary anilines, the N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net

Nitro Group Vibrations : The nitro group has two characteristic stretching frequencies: the asymmetric (ν_as_NO₂) and symmetric (ν_s_NO₂) stretching modes. These typically appear near 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. arabjchem.org The exact positions of these bands are sensitive to the electronic environment and can be influenced by conjugation and intermolecular hydrogen bonding.

Ring Vibrations : C=C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. researchgate.net

The formation of hydrogen bonds can be inferred from shifts in the vibrational frequencies. For example, involvement of the N-H or C-H groups in hydrogen bonding typically causes their stretching frequencies to shift to lower wavenumbers (red shift) and broaden. Similarly, if the nitro group acts as a hydrogen bond acceptor, its stretching frequencies can also be perturbed.

Table 2: Representative Vibrational Frequencies (cm⁻¹) for Nitroaniline Analogs Data compiled from studies on various substituted nitroanilines.

| Vibrational Assignment | Typical Frequency Range (cm⁻¹) | Compound Example | Reference |

| N-H Asymmetric Stretching | 3359 | N-butyl-4-nitroaniline | researchgate.net |

| C-H (alkyl) Stretching | 2959 | N-butyl-4-nitroaniline | researchgate.net |

| C=C Ring Stretching | 1570 | 4-nitroaniline (B120555) | researchgate.net |

| NO₂ Asymmetric Stretching | 1510 | o-nitroaniline copolymer | arabjchem.org |

| NO₂ Symmetric Stretching | 1346 | o-nitroaniline copolymer | arabjchem.org |

| C-N Stretching | 1244-1283 | 4-nitroaniline | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Charge Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts of hydrogen (¹H) and carbon-13 (¹³C) nuclei, detailed information about the molecule's electronic environment and charge distribution can be obtained. The positions of the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing nitro group (-NO₂) on the aniline (B41778) ring significantly influence the resonance of the aromatic protons and carbons.

In N,N-dimethyl-4-nitroaniline, the para-positioning of the strong electron-withdrawing nitro group relative to the electron-donating dimethylamino group leads to a highly polarized aromatic system. This is reflected in its ¹H NMR spectrum, where the aromatic protons appear as distinct doublets. rsc.orgchemicalbook.com The protons ortho to the nitro group are shifted downfield (higher ppm), while those ortho to the dimethylamino group are shifted upfield (lower ppm). rsc.orgchemicalbook.com Similarly, the ¹³C NMR spectrum shows distinct chemical shifts for the aromatic carbons, indicating a significant charge separation across the ring. rsc.org

For N,N-dimethyl-3-nitroaniline, the meta-relationship between the two substituents results in a different charge distribution and, consequently, a more complex splitting pattern in the ¹H NMR spectrum. chemicalbook.comnih.gov The chemical shifts provide a map of the electron density around the aromatic ring. chemicalbook.com

Based on these analogs, the NMR spectra for this compound would be expected to show a unique pattern of chemical shifts reflecting the ortho and meta relationships of the protons to the nitro and dimethylamino groups, respectively. This data is crucial for confirming the compound's structure and understanding its electronic properties.

Interactive Table: ¹H NMR Data for N,N-dimethyl-nitroaniline Isomers

| Compound | Solvent | Aromatic Protons (ppm) | Dimethyl Protons (ppm) | Coupling Constants (Hz) |

| N,N-dimethyl-4-nitroaniline rsc.orgchemicalbook.com | CDCl₃ | 8.12 (d), 6.61 (d) | 3.12 (s) | J = 9.4 |

| N,N-dimethyl-3-nitroaniline chemicalbook.com | CDCl₃ | 7.48-7.46 (m), 7.31 (t), 6.95 (d) | 3.02 (s) | N/A |

Interactive Table: ¹³C NMR Data for N,N-dimethyl-nitroaniline Isomers

| Compound | Solvent | Aromatic Carbons (ppm) | Dimethyl Carbon (ppm) |

| N,N-dimethyl-4-nitroaniline rsc.org | CDCl₃ | 154.14, 137.06, 126.13, 110.34 | 40.35 |

| N,N-dimethyl-3-nitroaniline nih.gov | CDCl₃ | 149.2, 130.0, 120.7, 113.2, 109.0 | 40.8 (inferred) |

Supramolecular Assembly and Crystallization Engineering

Directed Assembly for Functional Materials

The field of supramolecular chemistry leverages non-covalent interactions to construct well-defined, functional architectures from molecular building blocks. nih.gov Nitroaniline derivatives are of interest in this area due to their "push-pull" electronic character, which can facilitate charge-transfer interactions and lead to useful optical or electronic properties. mdpi.com

Researchers have demonstrated that water-insoluble nitroaniline-based compounds can be encapsulated within nanogels to form water-dispersible supramolecular assemblies. mdpi.com These nanoassemblies can preserve the photochemical properties of the guest molecule, enabling applications such as light-triggered release of nitric oxide. mdpi.com The formation of such host-guest complexes is a prime example of directed assembly, where the properties of the components are rationally combined to create a functional system. mdpi.com Similarly, two-component self-assembly of donor and acceptor molecules, including those with nitroaniline-like features, can be triggered to form hydrogels, driven by charge-transfer and hydrogen bonding interactions. rsc.org These strategies highlight the potential for designing functional materials by controlling the supramolecular organization of nitroaniline-based compounds. acs.org

Cocrystallization Studies and Intermolecular Complex Formation

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. This involves combining a target molecule with a second molecule (a coformer) to form a new crystalline solid with a unique structure.

Studies on substituted nitroanilines have shown their ability to form cocrystals with various coformers, such as caffeine. rsc.org The resulting cocrystals exhibit a range of structures, including two-dimensional flat layers, corrugated layers, and three-dimensional interlocked arrangements. rsc.org The formation of these diverse structures is driven by specific intermolecular interactions, such as hydrogen bonds, between the nitroaniline derivative and the coformer. rsc.org For instance, cocrystals of nitrofurantoin (B1679001) have been synthesized with coformers like isoniazid (B1672263) and 2,2′-bipyridyl, which can modify the drug's solubility and permeability. acs.orgunife.it These studies demonstrate that the intermolecular complexes formed in cocrystals can significantly alter the bulk properties of the material. rsc.orgacs.org The principles observed in these systems are directly applicable to engineering the solid-state properties of this compound.

Investigations of Superplasticity and Superelasticity in Organic Crystals

A groundbreaking discovery has been the observation of superplasticity in crystals of a simple organic compound, N,N-dimethyl-4-nitroaniline, an analog of this compound. nih.govdoaj.orgresearchgate.net Superplasticity, the ability of a crystalline solid to undergo very large uniform strains without fracture, was previously thought to be a phenomenon confined to metallic alloys. nih.govresearchgate.net

Crystals of N,N-dimethyl-4-nitroaniline exhibit remarkable single-crystal-to-single-crystal superplastic deformation at room temperature, meaning the material maintains its crystalline quality even after significant stretching. nih.govdoaj.orgresearchgate.net This "organosuperplasticity" challenges the common view of organic crystals as being inherently fragile. nih.govresearchgate.net Furthermore, these crystals also display superelastic behavior. researchgate.net This discovery opens a new avenue for the materials development of functional organic solids, suggesting that they can be molded and processed like ductile materials without losing their valuable crystalline order. nih.govresearchgate.net This finding is highly significant for the future design of functional solids with enhanced processability. nih.gov

Quantum Chemical and Theoretical Investigations of 4 Dimethylamino 3 Nitroaniline

Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structural and electronic properties of molecules like 4-(Dimethylamino)-3-nitroaniline. These computational methods allow for a detailed examination of the molecule's ground state, orbital energies, and charge distribution, providing insights that complement experimental findings.

Ground State Electronic Structure and Geometry Optimization

Theoretical studies using DFT methods, such as B3LYP with various basis sets (e.g., 6-31++G(d,p)), have been employed to determine the optimized molecular geometry of this compound in its ground state. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, in related nitroaniline derivatives, the planarity of the dimethylamino group and its orientation relative to the benzene (B151609) ring are significantly influenced by the position of substituents. researchgate.net In molecules with ortho-substituents, the dimethylamino group tends to adopt a trigonal-pyramidal configuration and is twisted out of the ring plane, whereas in meta-substituted molecules, it remains more planar. researchgate.net

The geometry optimization process involves finding the lowest energy conformation of the molecule. The resulting structural parameters are essential for subsequent calculations of electronic properties. It has been noted in studies of similar molecules that bond lengths can be influenced by the polarity of the surrounding solvent, with an increase in solvent polarity often leading to an increase in bond lengths. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is a critical aspect of understanding the chemical reactivity and electronic properties of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net For nitroaniline derivatives, the HOMO-LUMO energies indicate that charge transfer occurs within the molecule. nih.gov In a study of p-nitroaniline, the calculated HOMO-LUMO energy gap was found to be 3.8907 eV. thaiscience.info The HOMO and LUMO energy gap can be influenced by the solvent environment, with studies on similar molecules showing an increase in the gap with increasing solvent polarity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating regions prone to nucleophilic attack. chemrxiv.org For nitroaniline compounds, the negative potential is often localized around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. thaiscience.infotci-thaijo.org Conversely, the regions around the amino group and the aromatic ring can exhibit positive potential. The MEP analysis provides a clear picture of the molecule's charge distribution and helps in understanding intermolecular interactions. researchgate.nettci-thaijo.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, charge delocalization, and the stability of a molecule. nih.govnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Analysis of Intramolecular Charge Transfer (ICT) in Push-Pull Systems

This compound is a classic example of a "push-pull" system, where an electron-donating group (dimethylamino) and an electron-withdrawing group (nitro) are attached to a π-conjugated system (the benzene ring). This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon that is central to the molecule's optical and electronic properties. rsc.org

Quantification of Charge Transfer Parameters and Electron Density Topology

The extent of intramolecular charge transfer can be quantified through various theoretical parameters. One such parameter is the difference in the dipole moment between the ground and excited states (Δμ). A significant increase in the dipole moment upon excitation is a strong indicator of ICT. rsc.org Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can predict these changes. nih.gov

Contribution of Resonance Forms and Quinoid Character

A detailed analysis of the resonance structures of this compound and the quantitative contribution of its quinoid form requires specific computational studies. In typical "push-pull" nitroanilines, where the electron-donating amino group and electron-withdrawing nitro group are in a para (1,4) position, the quinoid resonance form plays a crucial role in the molecule's electronic properties. This charge separation from the donor to the acceptor across the π-system is fundamental to its behavior. However, for this compound, the donor and acceptor groups are in a meta (1,3) relationship relative to each other, which alters the direct conjugation pathway. Theoretical studies on related meta-substituted isomers suggest that the contribution of the quinoid form is significantly diminished compared to their para-substituted counterparts. worldscientific.com Without specific computational results for this compound, a quantitative discussion remains speculative.

Computational Prediction of Spectroscopic Properties

Simulated Vibrational Spectra and Anharmonic Corrections

Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to simulate vibrational spectra (Infrared and Raman). These simulations help in the assignment of experimental spectral bands to specific molecular vibrations. For complex systems, applying anharmonic corrections is often necessary to improve the agreement between calculated and experimental frequencies. A search for published computational studies providing the simulated vibrational spectrum and any anharmonic corrections for this compound did not yield any specific results.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. It provides information on excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer). Such an analysis is critical for understanding the photophysical properties of a molecule. Despite the prevalence of this method, no TD-DFT studies detailing the electronic transitions specifically for this compound were found. For other nitroanilines, these calculations often reveal a significant charge-transfer band from the amino group to the nitro group. researchgate.net

Computational Prediction of Nonlinear Optical (NLO) Properties

The arrangement of electron-donating and electron-withdrawing groups in nitroanilines makes them key candidates for materials with second-order nonlinear optical (NLO) properties.

First and Second Hyperpolarizabilities (β₀, β)

The key metrics for a molecule's second-order NLO response are the static (β₀) and frequency-dependent (β) first hyperpolarizabilities. Computational methods are essential for predicting these values and screening potential NLO candidates. While extensive data exists for isomers like p-nitroaniline, no calculated values for the first or second hyperpolarizabilities of this compound could be located in the search results.

Influence of Molecular Structure and Substituents on NLO Response

The NLO response of a molecule is highly dependent on its electronic structure, particularly the strength and relative position of its donor and acceptor substituents. researchgate.netnih.gov The push-pull mechanism across a conjugated system is the primary source of a large hyperpolarizability. nih.gov General principles indicate that a direct para-relationship between the donor (dimethylamino) and acceptor (nitro) groups leads to a much stronger NLO response due to efficient intramolecular charge transfer. The meta-arrangement present in this compound disrupts this direct conjugation, which is expected to result in a significantly lower NLO response compared to its para-isomer, N,N-dimethyl-4-nitroaniline. However, without specific computational data, a precise, quantitative analysis of these structural effects for this molecule is not possible.

Advanced Materials Science Applications of 4 Dimethylamino 3 Nitroaniline Derivatives Excluding Biological Applications

Organic Electronics and Optoelectronics

The inherent donor-π-acceptor (D-π-A) structure of 4-(Dimethylamino)-3-nitroaniline derivatives is central to their utility in organic electronics. This configuration facilitates intramolecular charge transfer (ICT), a critical property for materials used in electronic and optoelectronic devices.

Charge Transport Properties in D-π-A Molecules

In D-π-A systems like this compound, the dimethylamino group serves as the electron donor (D), the nitro group acts as the electron acceptor (A), and the aniline (B41778) phenyl ring constitutes the π-conjugated bridge. This arrangement creates a significant molecular dipole moment and influences the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The energy levels of the HOMO and LUMO are crucial for charge transport. In these molecules, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is concentrated on the acceptor. This spatial separation allows for efficient charge generation and transport upon photoexcitation or application of an electric field. The introduction of electron-deficient groups, such as the dicyanomethylene group, into similar π-conjugated systems has been shown to lower both HOMO and LUMO energy levels, narrowing the energy gap and improving charge transport characteristics. ccspublishing.org.cn Studies on related violanthrone (B7798473) derivatives, which also possess large π-conjugated systems, demonstrate that molecular structure, particularly the type of side chains, has a profound effect on charge carrier mobility. ccspublishing.org.cnresearchgate.net Linear alkyl chains, for instance, can promote better intermolecular π-π stacking compared to branched chains, creating more ordered pathways for charge carriers to hop between molecules. ccspublishing.org.cnresearchgate.net This principle suggests that modifying the substituents on the this compound core can be a powerful strategy to tune its charge transport properties for specific applications.

Incorporation into Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs) (Focus on material science, not device performance)

The material properties of D-π-A molecules are foundational to their potential use in OLEDs and OFETs.

For OFETs , the key material requirement is high charge carrier mobility. The efficiency of charge transport in the solid state is heavily dependent on the molecule's ability to self-assemble into well-ordered crystalline domains. In such domains, the π-π stacking distance is minimized (typically 3.3–3.5 Å), facilitating efficient intermolecular charge hopping. researchgate.net The design of this compound derivatives for OFETs would therefore focus on modifications that encourage this type of ordered packing. As demonstrated with other organic semiconductors, replacing branched solubilizing groups with linear ones can lead to a dramatic improvement in hole mobility (μh). ccspublishing.org.cnresearchgate.net

For OLEDs , materials serve various functions, including as charge transporters (hole transport layer, HTL; electron transport layer, ETL) or as the emissive layer (EML) itself. researchgate.net The D-π-A structure of this compound derivatives makes them suitable candidates for emissive materials, particularly for creating dopants in a host-dopant EML system. researchgate.netmdpi.com The color of the emitted light is determined by the energy gap of the molecule, which can be tuned by modifying the donor, acceptor, or π-system. The intramolecular charge transfer character of the excited state in these molecules can lead to strong and efficient light emission. mdpi.com Furthermore, the strong dipole moment inherent in the D-π-A design is a desirable feature for creating materials that emit light through mechanisms like thermally activated delayed fluorescence (TADF), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com

Piezoelectric and Ferroelectric Materials

Nitroaniline derivatives are a well-known class of organic materials investigated for their piezoelectric and nonlinear optical properties, which stem from their ability to form non-centrosymmetric (acentric) crystal structures. researchgate.netresearchgate.net

Crystal Engineering for Acentric Structures

The arrangement of molecules in a crystal lattice determines its bulk properties. For a material to be piezoelectric, its crystal structure must lack a center of inversion. researchgate.net this compound, with its high molecular dipole moment, is predisposed to crystallize in such acentric structures. The challenge in crystal engineering is to control the crystallization process to reliably produce the desired acentric polymorph over other, potentially centrosymmetric, forms.

Researchers have successfully engineered acentric structures using related functionalized chalcones containing nitro and dimethylamino groups. These studies show that specific intermolecular interactions, such as C—H···O hydrogen bonds involving the nitro group, are critical in directing the formation of non-centrosymmetric sheets of molecules. Similarly, co-crystallization of aminopyridines with 4-nitrophenol (B140041) has been shown to produce organic salts that crystallize in acentric space groups, a key requirement for piezoelectricity. This body of work indicates that a deep understanding of intermolecular forces can be applied to guide derivatives of this compound into acentric crystal packing arrangements.

Electromechanical Coupling in Organic Crystals

Once an acentric crystal is formed, it can exhibit piezoelectricity—the generation of an electrical voltage in response to applied mechanical stress. The isomer N,N-dimethyl-4-nitroaniline (NNDM4NA), which also crystallizes in an acentric structure, has been the subject of detailed studies that highlight the potential of this class of materials. researchgate.net

When nanocrystals of NNDM4NA are embedded within electrospun polymer microfibers (like poly-L-lactic acid, PLLA), the resulting composite material displays an exceptionally high piezoelectric response. researchgate.netresearchgate.net This hybrid material combines the piezoelectric properties of the organic crystal with the mechanical flexibility and processability of the polymer. The electromechanical coupling in these systems is remarkably strong, yielding one of the highest effective piezoelectric voltage coefficients (geff) reported for organic materials. researchgate.net This demonstrates a powerful strategy: by integrating highly polar organic crystals into a polymer matrix, it is possible to create flexible, lightweight, and highly sensitive piezoelectric materials for applications in energy harvesting and pressure sensing.

Interactive Data Table: Piezoelectric and Mechanical Properties of NNDM4NA@PLLA Composite Fibers

| Property | Value | Comparison Material | Comparison Value | Reference |

| Effective Piezoelectric Voltage Coefficient (g_eff) | 4.1 VmN⁻¹ | PVDF | 0.29 VmN⁻¹ | researchgate.netresearchgate.net |

| (ATHP)₂PbBr₄ | 0.67 VmN⁻¹ | researchgate.net | ||

| Effective Piezoelectric Coefficient (d_eff) | 220 pCN⁻¹ | - | - | researchgate.net |

| Young's Modulus | 55 MPa | Pure PLLA Fibers | ~33 MPa | researchgate.net |

| Tensile Strength | 2.8 MPa | Pure PLLA Fibers | - | researchgate.net |

This table presents data for the isomer N,N-dimethyl-4-nitroaniline (NNDM4NA) embedded in poly-L-lactic acid (PLLA) fibers, illustrating the high potential of dimethylamino-nitroaniline structures in piezoelectric applications.

Chemosensor Development for Non-Biological Analytes

The functional groups of this compound—the electron-donating dimethylamino group and the electron-withdrawing nitro group—are active sites that can be exploited for the development of chemosensors for various non-biological analytes, including metal ions and explosives.

Chemosensors operate by binding a target analyte, which induces a measurable change in an optical or electronic signal. For fluorescent sensors, this often involves a change in fluorescence intensity (quenching or enhancement).

Derivatives of this compound are well-suited for this purpose. The nitrogen atom of the dimethylamino group has a lone pair of electrons, making it an effective binding site for metal ions. Polymers functionalized with dimethylamino groups have been successfully used as fluorescent sensors for the detection of Co²⁺ and Cu²⁺ ions, where binding of the metal ion quenches the material's fluorescence.

Furthermore, the nitroaniline moiety itself is a key structural element for detecting nitroaromatic compounds, a class of chemicals that includes many common explosives. The detection mechanism is often based on fluorescence quenching. A fluorescent sensor molecule, which may itself be a D-π-A compound, gets its fluorescence "turned off" in the presence of an electron-deficient nitroaromatic analyte like 2,4,6-trinitrotoluene (B92697) (TNT) or picric acid (PA). This occurs via a photoinduced electron transfer (PET) from the excited state of the sensor to the analyte. Therefore, derivatives of this compound could be designed to act as highly sensitive and selective fluorescent sensors for the detection of explosives in environmental or security contexts.

General Design Principles for Optical Chemosensors (Colorimetric, Fluorometric)

The design of optical chemosensors typically involves integrating two key components: a signaling unit (fluorophore or chromophore) and a recognition unit (receptor). The signaling unit is responsible for producing a measurable optical response (a change in color or fluorescence), while the recognition unit is designed to selectively bind with the target analyte. In the context of a molecule like this compound, the core structure itself could act as the signaling unit due to its inherent donor-acceptor nature. A synthetic strategy would then involve chemically modifying the molecule to introduce a specific receptor, such as a crown ether for cation sensing or a hydrogen-bonding moiety for anion recognition.

General Detection Mechanisms (e.g., Chelation-Induced Charge Transfer)

Detection mechanisms in optical chemosensors are diverse and are dictated by the interaction between the sensor molecule and the analyte. Common mechanisms include:

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of the molecule, leading to a shift in the absorption or emission spectrum.

Photoinduced Electron Transfer (PET): A receptor can quench the fluorescence of a nearby fluorophore. Upon binding an analyte, this quenching effect can be suppressed, leading to a "turn-on" fluorescence response.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity. Chelation can also induce or enhance charge transfer processes, resulting in significant spectral shifts.

General Sensing of Specific Ions or Neutral Molecules

The selectivity of a chemosensor is determined by the design of its recognition unit. For example, to sense metal ions, a derivative of this compound might be functionalized with aza-crown ethers, Schiff bases, or other chelating agents. The size of the crown ether's cavity or the coordination geometry of the chelating agent would determine which metal ions can bind effectively. For neutral molecules, sensing strategies often rely on creating specific hydrogen bonding or van der Waals interactions.

Until specific research on this compound is conducted and published, any detailed discussion of its role in these applications remains outside the scope of established scientific knowledge.

Future Directions and Emerging Research Avenues for 4 Dimethylamino 3 Nitroaniline

Design of Novel Molecular Architectures for Tuned Optoelectronic Properties

A primary avenue of future research lies in the rational design of new molecular architectures derived from the 4-(Dimethylamino)-3-nitroaniline scaffold. The goal is to precisely tune the compound's optoelectronic properties, such as its absorption and emission wavelengths, and nonlinear optical (NLO) response. By systematically modifying the molecular structure, researchers can modulate the energy of the ICT state.

Research on analogous compounds, such as N,N-dimethyl-4-nitroaniline and its derivatives, has demonstrated that the introduction of substituents can significantly alter electronic and optical characteristics. researchgate.net For instance, the planarity of the dimethylamino group relative to the benzene (B151609) ring is a critical factor influencing the extent of electronic conjugation. researchgate.net

Future work will likely involve:

Modification of Donor/Acceptor Groups: Systematically replacing the dimethylamino group with other alkylamino moieties or the nitro group with alternative strong electron-acceptors to fine-tune the push-pull strength.

Extension of the π-Conjugated System: Introducing conjugated bridges (e.g., vinylene or ethynylene) between the donor and acceptor groups to extend the π-system. This has been shown in similar dye molecules to cause a bathochromic (red) shift in absorption spectra. researchgate.net

Introduction of Additional Substituents: Placing substituents at other positions on the aromatic ring can influence the molecule's conformation and electronic properties through steric and electronic effects.

These structural modifications aim to create a library of compounds with a broad range of absorption and emission profiles, enhancing their suitability for applications in optical data storage, telecommunications, and as probes for sensing environments. The solvatochromic behavior—the change in color with solvent polarity—is a key property that can be tuned. researchgate.netnih.gov Studies on similar structures show significant shifts in the maximum absorption wavelength (λmax) in different solvents, indicating a large change in the dipole moment upon excitation. researchgate.netresearchgate.net

Table 1: Illustrative Solvatochromic Data for a Representative Push-Pull Nitroaniline Derivative (Note: This table is based on data for a structurally similar compound, 1-nitro-2-(4′-dimethylaminophenyl)ethene, to illustrate the principle of solvatochromism that would be explored for this compound derivatives.)

| Solvent | λmax (nm) |

| Perfluorohexane | 376.5 |

| n-Hexane | 385.0 |

| Toluene | 410.0 |

| Dichloromethane | 430.5 |

| Acetonitrile | 436.5 |

| Water | 469.5 |

| Data derived from studies on analogous solvatochromic dyes. researchgate.net |

Application of Advanced Spectroscopic Techniques for Real-Time Dynamics

Understanding the intricate photophysical processes that occur in this compound upon photoexcitation is crucial for its application in optoelectronic devices. Advanced spectroscopic techniques with high temporal resolution are essential for probing these ultrafast events.

Femtosecond transient absorption spectroscopy is a powerful tool for monitoring the real-time evolution of excited states. canada.caresearchgate.net This technique allows researchers to track the formation and decay of the ICT state, as well as competing processes like intersystem crossing to triplet states. nih.gov By observing the transient spectral signatures, one can elucidate the entire photo-dynamic pathway from initial excitation to relaxation. nih.gov

Future research in this area will focus on:

Mapping ICT Dynamics: Directly observing the timescale of charge separation following photon absorption, which is expected to occur on the femtosecond to picosecond timescale. researchgate.net

Solvent Effects on Dynamics: Investigating how the surrounding solvent environment influences the rate of charge transfer and the stability of the resulting charge-separated state.

Time-Resolved Infrared and Raman Spectroscopy: These techniques can provide structural information on the excited state, complementing electronic spectroscopy by revealing how the molecular geometry changes during the ICT process.

These experiments will provide a detailed mechanistic understanding of the molecule's photophysics, which is critical for designing more efficient NLO materials and fluorescent probes.

Integration into Hybrid Organic-Inorganic Functional Materials

A significant frontier in materials science is the development of hybrid organic-inorganic materials, which combine the desirable properties of both components to achieve novel functionalities. nih.govnih.gov Integrating this compound into inorganic matrices could lead to robust materials with enhanced optical, electronic, and mechanical properties. nih.govgatech.edu

The sol-gel process is a versatile method for creating such hybrids, allowing for the encapsulation of organic molecules within a stable inorganic network (e.g., silica (B1680970) or titania) at low temperatures. mdpi.com This approach can prevent the aggregation of the dye molecules, preserving their individual optical properties, while benefiting from the structural integrity and environmental protection offered by the inorganic host. mdpi.com

Emerging research directions include:

Hybrid Waveguides: Incorporating the molecule into transparent inorganic or polymer matrices to create materials for optical waveguides and switches.

Photosensitized Nanocomposites: Using the molecule as a photosensitizer on the surface of semiconductor nanoparticles (e.g., TiO2, ZnO) for applications in photocatalysis or photovoltaics.

Mechanically Flexible Optical Materials: Embedding nanocrystals of this compound derivatives into flexible polymer matrices could yield materials that combine NLO activity with mechanical resilience. researchgate.net

The synergy between the organic chromophore and the inorganic host can lead to materials with properties that are not merely the sum of their parts. nih.gov

Computational Screening and Machine Learning Approaches for Material Discovery

Traditional experimental approaches to materials discovery can be time-consuming and resource-intensive. Computational chemistry and machine learning are emerging as indispensable tools for accelerating this process. citrine.io These methods can be used to predict the properties of hypothetical molecules before they are synthesized, guiding experimental efforts toward the most promising candidates.

High-throughput computational screening, using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to calculate the electronic structure and predict the optoelectronic properties (e.g., absorption spectra, hyperpolarizabilities) of a large virtual library of this compound derivatives. nih.gov

Furthermore, machine learning (ML) models can be trained on these computational datasets to learn the complex relationships between molecular structure and material properties. rsc.org Once trained, these models can predict the properties of new candidate molecules almost instantaneously, enabling the rapid exploration of vast chemical spaces. arxiv.org

Key future activities in this domain will involve:

Building Large-Scale Databases: Generating a comprehensive quantum-chemical database for a wide range of virtual derivatives of this compound. researchgate.net

Developing Predictive ML Models: Using techniques like sequential learning to train ML models that can accurately predict NLO responses, λmax, and other key performance metrics. rsc.org

Inverse Design: Employing generative ML models to design novel molecular structures that are optimized for specific target properties.

These computational strategies will dramatically accelerate the discovery cycle for new high-performance materials based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-(Dimethylamino)-3-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves sequential functionalization of aniline derivatives. A common approach is:

- Step 1 : Nitration of 4-(dimethylamino)aniline using nitric acid in a controlled acidic medium (e.g., H₂SO₄) to introduce the nitro group at the meta position.

- Step 2 : Optimization of reaction temperature (0–5°C) to minimize byproducts like dinitro derivatives .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for signals at δ 2.8–3.1 ppm (N,N-dimethyl protons) and δ 6.5–8.0 ppm (aromatic protons). The nitro group deshields adjacent protons, shifting signals upfield .

- ¹³C NMR : The nitro group induces a downfield shift (~150 ppm) in the adjacent carbon.

- IR Analysis : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality. N-H stretches are absent due to dimethyl substitution .

Advanced Research Questions

Q. What factors govern the regioselectivity of electrophilic substitution in this compound, and how does this compare to related nitroanilines?

- Mechanistic Insight : The dimethylamino group (-NMe₂) is a strong para-directing, activating group, while the nitro group (-NO₂) is meta-directing and deactivating. This competition leads to preferential substitution at positions ortho to -NMe₂ and para to -NO₂.

- Case Study : In bromination reactions, the product is predominantly 2-bromo-4-(dimethylamino)-3-nitroaniline due to steric hindrance from -NMe₂ .

- Data Comparison :

| Substituent Position | Reactivity Trend (vs. Aniline) | Dominant Substitution Site |

|---|---|---|

| -NMe₂ (para) | Increased electron density | Ortho to -NMe₂ |

| -NO₂ (meta) | Decreased electron density | Para to -NO₂ |

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?

- Common Issues :

- Splitting in Aromatic Protons : Caused by hindered rotation of the nitro group. Dynamic NMR or variable-temperature studies can clarify conformational equilibria .

- Mass Spectrometry Discrepancies : Fragmentation patterns may differ due to competing pathways (e.g., loss of NO₂ vs. NMe₂). High-resolution MS (HRMS) resolves ambiguous molecular ion peaks .

- Validation Protocol :

- Cross-validate with X-ray crystallography (if crystalline) to confirm substituent positions .

- Use computational methods (DFT) to predict NMR/IR spectra and compare with experimental data .

Q. What are the challenges in synthesizing nitroso derivatives of this compound, and how can reaction conditions be optimized?

- Synthesis Strategy : Reduction of the nitro group to nitroso using SnCl₂/HCl or NaBH₄ under inert atmosphere.

- Challenges :

- Over-reduction to amine derivatives (mitigated by stoichiometric control of reducing agents).

- Instability of nitroso intermediates (requires immediate characterization at low temperatures) .

- Optimization Table :

| Reducing Agent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| SnCl₂/HCl | 0–5 | 40 | 85 |

| NaBH₄ | 25 | 55 | 92 |

Methodological Guidelines for Contradiction Analysis

- Conflicting Reactivity Data :

- Spectral Mismatches :

- For ambiguous IR/NMR peaks, use deuterated analogs (e.g., D₂O exchange for -NH groups) or 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.